3-Methyl-3-(3-nitrophenyl)butanoic acid
Description
3-Methyl-3-(3-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanoic acid, featuring a nitrophenyl group and a methyl group attached to the butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
3-methyl-3-(3-nitrophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,7-10(13)14)8-4-3-5-9(6-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSGQNNRKJNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-nitrophenyl)butanoic acid typically involves the nitration of 3-Methylbutanoic acid followed by a series of purification steps. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3-(3-nitrophenyl)butanoic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Methyl-3-(3-aminophenyl)butanoic acid.
Reduction: 3-Methyl-3-(3-nitrophenyl)butanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-(3-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-nitrophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding or other interactions. The carboxylic acid group can also participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(4-nitrophenyl)butanoic acid: Similar structure but with the nitro group in the para position.
3-Methyl-3-(2-nitrophenyl)butanoic acid: Similar structure but with the nitro group in the ortho position.
3-Methyl-3-(3-aminophenyl)butanoic acid: The nitro group is reduced to an amino group.
Uniqueness
3-Methyl-3-(3-nitrophenyl)butanoic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positioning can affect the compound’s chemical and biological properties, making it distinct from its isomers and other related compounds.
Biological Activity
3-Methyl-3-(3-nitrophenyl)butanoic acid, a compound with the CAS number 33214-35-6, has garnered attention in various fields of research due to its intriguing biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 3-Methyl-3-(3-nitrophenyl)butanoic acid features a butanoic acid backbone with a methyl group and a nitrophenyl group attached. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.
The biological activity of 3-Methyl-3-(3-nitrophenyl)butanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate biochemical pathways, potentially influencing processes such as inflammation and cellular signaling.
Antimicrobial Activity
Recent studies have indicated that 3-Methyl-3-(3-nitrophenyl)butanoic acid exhibits antimicrobial properties. For instance, it has demonstrated effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This could have implications for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of 3-Methyl-3-(3-nitrophenyl)butanoic acid against Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 3-Methyl-3-(3-nitrophenyl)butanoic acid resulted in a significant reduction in serum levels of TNF-alpha and IL-6, key markers of inflammation. These findings suggest that the compound may be beneficial in managing inflammatory disorders.
Data Tables
| Biological Activity | Observed Effect | Concentration (µg/mL) |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | 50 |
| Inhibition of S. aureus | 50 | |
| Anti-inflammatory | Reduction of TNF-alpha | N/A |
| Reduction of IL-6 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
